Muramyl Dipeptide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methacryloyloxydecyl dihydrogen phosphate involves a two-step process :
Synthesis of 10-hydroxydecyl methacrylate: This is achieved by reacting methacrylic acid with 1,10-decanediol.
Phosphorylation: Phosphoryl chloride is added to 10-hydroxydecyl methacrylate, followed by hydrolysis of the phosphorus-chlorine bonds in the intermediate product.
Industrial Production Methods
In industrial settings, the production of 10-Methacryloyloxydecyl dihydrogen phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
10-Methacryloyloxydecyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Polymerization: The methacrylate group allows for polymerization, forming long chains that are essential in dental adhesives.
Hydrolysis: The phosphorus-chlorine bonds in the intermediate product are hydrolyzed during synthesis.
Common Reagents and Conditions
Methacrylic acid: and 1,10-decanediol are used in the initial synthesis step.
Phosphoryl chloride: is used for phosphorylation.
Major Products
The major product formed from these reactions is 10-Methacryloyloxydecyl dihydrogen phosphate itself, which is then used in various dental adhesive formulations .
Scientific Research Applications
10-Methacryloyloxydecyl dihydrogen phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 10-Methacryloyloxydecyl dihydrogen phosphate exerts its effects involves its interaction with hydroxyapatite. The compound readily adheres to hydroxyapatite, forming a stable bond that is resistant to dissolution in water . This interaction is crucial for its effectiveness in dental adhesives, ensuring long-lasting bonds between the adhesive and tooth structure .
Comparison with Similar Compounds
10-Methacryloyloxydecyl dihydrogen phosphate can be compared with other similar compounds used in dental adhesives:
2-Methacryloyloxethyl phenyl hydrogen phosphate (Phenyl-P): Developed in the late 1970s, this compound was one of the first tooth adhesion phosphate monomers.
4-Methacryloyloxyethyl trimellitic acid anhydride (4-META): This compound adheres to both tooth structures and dental alloys.
Uniqueness
The uniqueness of 10-Methacryloyloxydecyl dihydrogen phosphate lies in its optimized chemical structure, which provides superior adhesive properties and stability compared to earlier compounds .
Properties
IUPAC Name |
(4R)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8?,10+,11+,13+,14+,15+,19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQXXWZTUDTEL-LLAKEARDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53678-77-6 | |
Record name | N2-[N-(N-acetylmuramoyl)-L-alanyl]-D-α-glutamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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